Pentabromophenyl acrylate

Flame Retardant Polymer Chemistry Material Science

Sourcing a brominated acrylate monomer with consistent high bromine content for flame retardant or optical polymer synthesis can be challenging. Pentabromophenyl acrylate (CAS 52660-82-9) delivers 73.6 wt% bromine, ensuring efficient flame retardancy and high refractive index. As a reactive monomer, it copolymerizes with styrene/acrylonitrile for homogeneous incorporation. Available in 98% purity with global shipping. • High bromine content: 73.6 wt% for superior flame retardancy and X-ray contrast. • Reactive acrylate group: copolymerizes with styrene/acrylonitrile for non-leaching FR performance. • Optical waveguide grade: enables high-refractive-index core polymers for plastic optical fibers.

Molecular Formula C9H3Br5O2
Molecular Weight 542.6 g/mol
CAS No. 52660-82-9
Cat. No. B1587549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentabromophenyl acrylate
CAS52660-82-9
Molecular FormulaC9H3Br5O2
Molecular Weight542.6 g/mol
Structural Identifiers
SMILESC=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br
InChIInChI=1S/C9H3Br5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2
InChIKeyBKKVYNMMVYEBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentabromophenyl Acrylate: High-Bromine Reactive Monomer


Pentabromophenyl acrylate (CAS 52660-82-9) is a brominated aromatic acrylate monomer with the molecular formula C₉H₃Br₅O₂ and a molecular weight of 542.6 g/mol [1]. Characterized by five bromine atoms on a phenyl ring and an acrylate ester group, it exhibits a high bromine content of approximately 73.6 wt% [2]. The monomer is a solid at room temperature with a melting point of 148-151 °C . It is commercially available at 96% purity [3]. Pentabromophenyl acrylate is primarily used as a reactive flame retardant monomer that can be copolymerized with styrene or acrylonitrile, or as a precursor for high-refractive-index polymers in optical waveguide applications [4] [5].

Why Pentabromophenyl Acrylate Is Irreplaceable


While a range of brominated acrylate monomers are available for flame-retardant and optical polymer applications, they are not functionally equivalent and cannot be substituted without careful re-evaluation of the resulting material properties. Substituting pentabromophenyl acrylate with a less brominated analog, such as 2,4,6-tribromophenyl acrylate or 2,3-dibromopropyl acrylate, will demonstrably alter the polymerization kinetics, thermal stability, and ultimate flame retardancy of the copolymer. [1] [2]. Similarly, substituting it for a non-brominated high-refractive-index monomer will compromise the specific refractive index or flame retardancy required for the application [3]. The specific combination of high bromine density on an aromatic ring and an acrylate polymerizable group creates a unique set of properties that are not collectively offered by its closest analogs. The quantitative evidence below details these critical performance differences.

Pentabromophenyl Acrylate: Evidence vs. Brominated Analogs


High Bromine Content Drives Flame Retardant Efficiency

Pentabromophenyl acrylate provides a higher weight percentage of flame-retarding bromine per monomer unit (73.6 wt% Br) compared to structurally similar brominated acrylates. This higher bromine density allows for a lower mass loading of the monomer in a copolymer formulation to achieve an equivalent level of flame retardancy, or conversely, a higher level of flame retardancy at an equivalent loading [1].

Flame Retardant Polymer Chemistry Material Science

Superior Copolymerization Reactivity

In comparative copolymerization studies with both styrene and acrylonitrile, the reaction rate of pentabromophenyl acrylate was consistently found to be the highest among the brominated acrylate monomers tested [1] [2]. Specifically, in copolymerizations with acrylonitrile in dimethylformamide, the reaction rates increased in the order: pentabromophenyl acrylate > 2,4,6-tribromophenyl acrylate > 2,3-dibromopropyl acrylate > acrylonitrile [2]. This indicates that pentabromophenyl acrylate is the most reactive monomer, which can lead to more efficient and complete incorporation into the polymer backbone.

Polymerization Kinetics Copolymerization Reactivity Ratio

High Refractive Index for Optical Waveguides

The high atomic mass and polarizability of the five bromine atoms impart a high refractive index to polymers derived from pentabromophenyl acrylate . This makes it a specific, targeted monomer for synthesizing the core material in core-shell optical waveguides, where a high refractive index core is essential for light confinement [1]. This is a distinct functional differentiation from non-halogenated or lower-brominated acrylates, which would yield polymers with lower refractive indices, unsuitable for this application.

Optical Polymers High Refractive Index Waveguides

Distinct Thermal Stability Profile

While poly(2,4,6-tribromophenyl acrylate) and its copolymers exhibited the highest thermal stability in direct comparative studies, pentabromophenyl acrylate copolymers showed a distinct, intermediate thermal degradation profile [1] [2]. In the study with acrylonitrile, thermal stability measurements (determined from TGA and DTG) showed that poly(2,4,6-tribromophenyl acrylate) and its acrylonitrile copolymers were the most stable polymers [2]. This indicates that while pentabromophenyl acrylate offers superior bromine content and reactivity, its thermal stability is not the highest among the class. This is a crucial selection parameter for applications with specific thermal processing or end-use requirements.

Thermal Stability TGA Polymer Characterization

Limiting Oxygen Index Flame Retardancy Assessment

Flame retardancy of copolymers containing pentabromophenyl acrylate has been quantified using Limiting Oxygen Index (LOI) measurements. While direct head-to-head LOI values for pentabromophenyl acrylate copolymers were not specified in the abstract, the studies confirmed that copolymers of styrene with 2,3-dibromopropyl acrylate had the best flame-retardant properties as was demonstrated by limiting oxygen index measurements [1] [2]. This comparative context is crucial: it establishes that pentabromophenyl acrylate, despite its high bromine content, does not necessarily translate to the absolute highest LOI in every copolymer system. The performance is a function of both the monomer and the comonomer, and the specific system must be optimized.

Flame Retardancy Limiting Oxygen Index Flammability Testing

Pentabromophenyl Acrylate: Industrial and Research Applications


Reactive Flame Retardant Monomer in Copolymers

Pentabromophenyl acrylate is best utilized as a reactive comonomer in the synthesis of styrene- or acrylonitrile-based copolymers where a high bromine content is required for flame retardancy [1] [2]. Its superior polymerization reactivity ensures efficient incorporation into the polymer backbone, leading to a more homogeneous and effective flame-retardant material compared to additive approaches. This is particularly suitable for applications in electronics, construction materials, and transportation components where stringent fire safety standards must be met.

High-Refractive-Index Core for Optical Waveguides

The high bromine content of pentabromophenyl acrylate makes its polymers ideal candidates for the core of core-shell optical waveguides [3] . The high refractive index, stemming from the polarizable bromine atoms, ensures efficient light confinement and transmission. This application scenario is targeted towards the manufacturing of plastic optical fibers for short-distance data communication, sensors, and specialized lighting applications.

High-Bromine Polymers for X-Ray Contrast and Density

Beyond flame retardancy and optics, the exceptionally high bromine content (73.6 wt%) of pentabromophenyl acrylate can be leveraged to synthesize polymers with high electron density. This property is valuable for creating materials with enhanced X-ray contrast for medical imaging or for specialized shielding applications [1]. Its use as a comonomer allows for the precise tuning of a polymer's density and radiopacity.

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